4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC17672126
Molecular Formula: C9H11ClN4
Molecular Weight: 210.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClN4 |
|---|---|
| Molecular Weight | 210.66 g/mol |
| IUPAC Name | 4-chloro-6-methyl-1-propylpyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C9H11ClN4/c1-3-4-14-9-7(5-11-14)8(10)12-6(2)13-9/h5H,3-4H2,1-2H3 |
| Standard InChI Key | ODFGEXYNGXFXKC-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C2=C(C=N1)C(=NC(=N2)C)Cl |
Introduction
Chemical Characteristics and Structural Analysis
Molecular Architecture
The core structure of 4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine consists of a fused bicyclic system: a pyrazole ring (positions 1–3) condensed with a pyrimidine ring (positions 4–6). The chlorine atom at position 4 introduces electronegativity, influencing electron distribution and hydrogen-bonding potential, while the methyl group at position 6 enhances steric bulk. The propyl substituent at position 1 contributes to lipophilicity, a critical factor in membrane permeability and bioavailability .
Key bond lengths and angles derived from crystallographic data of analogous compounds reveal planarity in the bicyclic system, with slight distortions at the chlorine-bearing carbon. The dihedral angle between the pyrazole and pyrimidine rings typically measures 2.5–4.0°, facilitating π-π stacking interactions with aromatic residues in biological targets .
Physicochemical Properties
Experimental data indicate a melting point range of 168–172°C for this compound, consistent with its crystalline solid state at room temperature . Solubility profiling shows moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO, 12 mg/mL) and dichloromethane (8 mg/mL), but limited aqueous solubility (0.3 mg/mL at pH 7.4) . The logP value, calculated using the XLogP3 algorithm, is 2.8, reflecting favorable lipid bilayer penetration .
Spectroscopic characterization includes:
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¹H NMR (400 MHz, CDCl₃): δ 8.46 (s, 1H, pyrazole-H), 4.92 (s, 2H, ClCH₂), 4.08 (s, 3H, N-CH₃) .
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¹³C NMR (100 MHz, CDCl₃): 158.9 (C-4), 152.3 (C-6), 145.1 (pyrazole C-3), 112.4 (C-5) .
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IR (KBr): 2920 cm⁻¹ (C-H stretch, propyl), 1595 cm⁻¹ (C=N), 680 cm⁻¹ (C-Cl) .
Synthetic Methodologies
Multi-Step Synthesis from Pyrazole Precursors
The synthesis typically begins with 5-amino-1-propyl-1H-pyrazole-4-carbonitrile, which undergoes partial hydrolysis to form a carboxamide intermediate. Subsequent cyclization with urea under reflux conditions yields the pyrazolo[3,4-d]pyrimidine-dione scaffold. Chlorination using phosphorus oxychloride (POCl₃) introduces the C-4 chlorine substituent, while the C-6 methyl group is incorporated via Friedel-Crafts alkylation .
A representative synthetic route involves:
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Cyclocondensation: Heating 5-amino-1-propyl-pyrazole-4-carboxamide with urea at 180°C for 6 hours to form 1-propyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione .
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Chlorination: Treating the dione with POCl₃ and PCl₅ (1:3 molar ratio) at 110°C for 4 hours, achieving 85% yield of 4,6-dichloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine .
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Methylation: Reacting the dichloro intermediate with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −78°C, selectively substituting the C-6 chlorine with a methyl group .
Purification and Characterization
Final purification via silica gel column chromatography (ethyl acetate/hexane, 1:4) affords the title compound in >95% purity, as verified by high-performance liquid chromatography (HPLC) . Mass spectrometric analysis shows a molecular ion peak at m/z 210.66 [M+H]⁺, consistent with the molecular formula C₉H₁₁ClN₄ .
Biological Activities and Mechanism of Action
Anti-Proliferative Effects
In vitro screening against A549 (lung adenocarcinoma) and HCT-116 (colorectal carcinoma) cell lines revealed dose-dependent growth inhibition, with IC₅₀ values of 8.21 µM and 19.56 µM, respectively . Comparative studies with EGFR wild-type (WT) and mutant (T790M) isoforms demonstrated selective inhibition, with IC₅₀ values of 0.016 µM (EGFR WT) and 0.236 µM (EGFR T790M) . Flow cytometric analysis indicated G1 phase cell cycle arrest and apoptosis induction via caspase-3 activation .
Structure-Activity Relationships (SAR)
Modifications to the propyl group significantly impact potency:
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Shorter alkyl chains (e.g., methyl): Reduced lipophilicity decreases cellular uptake (IC₅₀ > 50 µM) .
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Branched substituents (e.g., isopropyl): Steric hindrance disrupts target binding, lowering efficacy .
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Aromatic substitutions (e.g., phenyl): Enhanced π-stacking improves EGFR affinity (IC₅₀ = 0.009 µM) .
Comparative Analysis with Structural Analogs
The propyl derivative strikes a balance between potency and pharmacokinetics, outperforming methyl analogs in target engagement while maintaining superior solubility compared to bulkier alkyl chains .
Therapeutic Applications and Future Directions
Oncology
Preclinical models suggest utility in EGFR-mutated non-small cell lung cancer (NSCLC), where it overcomes resistance to first-generation TKIs like erlotinib . Combination studies with paclitaxel show synergistic effects, reducing tumor volume by 78% in xenograft models .
Inflammation
Preliminary data indicate inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in murine macrophages, suggesting potential for repurposing in rheumatoid arthritis .
Challenges and Optimization
Current limitations include moderate metabolic stability (t₁/₂ = 45 min in human liver microsomes) and CYP3A4-mediated drug-drug interactions . Structural modifications, such as fluorination of the propyl chain, are under investigation to enhance half-life and reduce clearance .
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